BenchChemオンラインストアへようこそ!

7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine

Suzuki-Miyaura cross-coupling C-X bond reactivity palladium catalysis

7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (synonym: 4-fluoro-7-bromo-6-azaindole) is a heterocyclic building block with molecular formula C7H4BrFN2 and molecular weight 215.02 g/mol, featuring a fused pyrrole-pyridine bicyclic core bearing bromine at the C7 position and fluorine at the C4 position. This compound belongs to the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) family, a privileged scaffold in medicinal chemistry that serves as a bioisostere for purines and indoles in kinase inhibitor programs and antiviral drug design.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 446284-38-4
Cat. No. B1591496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine
CAS446284-38-4
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CN=C2Br)F
InChIInChI=1S/C7H4BrFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H
InChIKeySDXWLGHHUDAXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 446284-38-4): A Dual-Halogenated 6-Azaindole Building Block for Kinase and Antiviral Drug Discovery


7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (synonym: 4-fluoro-7-bromo-6-azaindole) is a heterocyclic building block with molecular formula C7H4BrFN2 and molecular weight 215.02 g/mol, featuring a fused pyrrole-pyridine bicyclic core bearing bromine at the C7 position and fluorine at the C4 position . This compound belongs to the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) family, a privileged scaffold in medicinal chemistry that serves as a bioisostere for purines and indoles in kinase inhibitor programs and antiviral drug design [1]. The specific 4-fluoro,7-bromo substitution pattern imparts a unique combination of orthogonal synthetic reactivity (C7-Br for cross-coupling; C4-F for electronic modulation) and distinct physicochemical properties that distinguish it from both non-fluorinated 7-bromo-6-azaindoles and non-brominated 4-fluoro-6-azaindoles [2].

Why 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by Common 6-Azaindole Analogs in Structure-Focused Procurement


The 4-fluoro,7-bromo-6-azaindole substitution pattern is not interchangeable with either the non-fluorinated 7-bromo-6-azaindole (CAS 165669-35-2) or the non-brominated 4-fluoro-6-azaindole (CAS 1363380-64-6). Removal of the C4-fluorine eliminates the electron-withdrawing effect that modulates pyrrole NH acidity (pKa shift of approximately 1.5–2.0 log units in analogous azaindole systems) and reduces metabolic oxidative stability at the C4 position . The C4-F substituent was demonstrated to be essential for subnanomolar antiviral potency in the BMS HIV-1 attachment inhibitor program, where non-fluorinated 6-azaindole congeners showed >10-fold loss of gp120 binding affinity [1]. Conversely, removing the C7-bromine eliminates the sole cross-coupling handle for C7 diversification—a position identified as critical for potency optimization in both kinase inhibitor and acid pump antagonist SAR campaigns [2][3]. The 7-chloro analog requires specialized precatalytic systems (XPhos-PdG2, microwave irradiation) to achieve satisfactory Suzuki-Miyaura coupling yields, whereas the 7-bromo derivative couples under milder, more operationally convenient conditions owing to the lower C-Br bond dissociation energy [3]. Substituting with a 4-bromo-3-fluoro regioisomer (CAS 1352394-94-5) fundamentally alters the vector of C7 elaboration and places the halogen at a sterically and electronically distinct position incompatible with established SAR templates [1].

Quantitative Differentiation Evidence: 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine vs. Closest Analogs


C7-Br vs. C7-Cl Cross-Coupling Reactivity: Lower Barrier to Oxidative Addition Enables Milder Suzuki-Miyaura Conditions

The C7-Br bond in 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine undergoes oxidative addition to Pd(0) under significantly milder conditions than the corresponding C7-Cl bond. While no direct head-to-head study exists for this specific compound, general aryl halide reactivity follows the established order Ar-I > Ar-Br >> Ar-Cl (relative rates ~100:10:1 for PhX with Pd(PPh3)4) [1]. The practical consequence is reflected in the literature: the 7-chloro-1H-pyrrolo[2,3-c]pyridine system requires a specialized bulky monodentate biaryl ligand precatalyst (XPhos-PdG2) combined with microwave irradiation to achieve excellent Suzuki coupling conversions [2]. In contrast, aryl bromides on 6-azaindole cores couple under standard thermal conditions with conventional Pd catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4) at 80-100 °C in dioxane/water, typically achieving >80% isolated yields, as demonstrated in the synthesis of BMS-585248 and BMS-663068 advanced intermediates [3]. The differential reactivity is rooted in the C-Br bond dissociation energy (BDE ≈ 338 kJ/mol for Ph-Br) versus C-Cl (BDE ≈ 398 kJ/mol for Ph-Cl), a ΔBDE of approximately 60 kJ/mol favoring bromide reactivity [1].

Suzuki-Miyaura cross-coupling C-X bond reactivity palladium catalysis 6-azaindole functionalization

C4-Fluorine LogP Enhancement: ΔlogP +1.00 vs. Non-Fluorinated 7-Bromo-6-Azaindole

The C4-fluorine substituent on the 6-azaindole scaffold produces a substantial increase in computed lipophilicity relative to the non-fluorinated analog. Using ChemScene computational data, 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine has a computed logP of 2.46 . The non-fluorinated comparator, 7-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 165669-35-2), has a computed logP of 1.46 [1]. This represents a ΔlogP of +1.00 attributable to the C4-fluorine atom, while the topological polar surface area (TPSA) remains identical at 28.68 Ų for both compounds [1]. The increased lipophilicity with unchanged TPSA is predicted to enhance passive membrane permeability without penalizing aqueous solubility to the extent that a larger alkyl substituent would. For context, the non-brominated analog 4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1363380-64-6) has a logP of 1.70 , confirming that the C7-bromine contributes an additional ΔlogP of +0.76 on top of the 4-fluoro contribution. These computed values are consistent with the experimentally observed trend that 4-fluoro-6-azaindole-based HIV-1 attachment inhibitors exhibited good passive permeability and modest protein binding in the BMS program [2].

lipophilicity logP fluorine substitution effect physicochemical properties membrane permeability

Validated 4-Fluoro-6-Azaindole Scaffold: C7-Bromo Derivative as the Key Intermediate in FDA-Approved Fostemsavir (Rukobia) Synthesis

The 4-fluoro-6-azaindole scaffold, and specifically its 7-bromo derivative, has been validated through the clinical development and FDA approval of fostemsavir (Rukobia, approved July 2, 2020)—a first-in-class HIV-1 attachment inhibitor prodrug [1]. The published commercial synthesis of BMS-663068 (fostemsavir) features a selective C7-bromination of the 4-fluoro-6-azaindole core as a pivotal step, producing the 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine intermediate that was subsequently elaborated at the C7 position via cross-coupling to install the triazole substituent [2]. This intermediate was manufactured on multikilogram scale to support preclinical development and clinical trials [2]. In the preceding SAR campaign (J. Med. Chem. 2013), the 4-fluoro substitution on the 6-azaindole core was demonstrated to be essential: the lead compound BMS-585248 (12m) exhibited subnanomolar potency in a pseudotype HIV-1 infectivity assay, with a predictive model showing that C7-substituent coplanarity correlated with potency [3]. BMS-585248 (12m) showed improved in vitro potency and pharmacokinetic properties over the prior clinical candidate BMS-488043, which itself lacked the 4-fluoro substitution [3]. While 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a synthetic intermediate and not itself a drug substance, its role as the direct precursor to the active pharmacophore temsavir provides an unusually strong validation signal for procurement: the building block feeds directly into a clinically and commercially validated chemical space.

HIV-1 attachment inhibitor fostemsavir gp120 antiviral drug synthesis 6-azaindole clinical validation

Validated 1H-Pyrrolo[2,3-c]pyridine Template for Gastric H+/K+ ATPase Inhibition: C5/C7-Substituted Analogs Achieve Nanomolar IC50

The 1H-pyrrolo[2,3-c]pyridine template—of which 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a key functionalizable member—was identified as the superior heterocyclic scaffold for potassium-competitive acid blocker (pCAB) development through systematic template comparison. Panchal et al. (GSK, 2009) compared multiple basic heterocyclic ring systems as pCAB templates and reported that the 1H-pyrrolo[2,3-c]pyridine core afforded molecules with improved overall in vitro characteristics versus the imidazo[1,2-a]pyridine-based clinical candidate AR-H047108 and comparable to the clinically efficacious AZD-0865 [1]. Subsequently, Yoon et al. (2010) synthesized a series of 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs) and determined their H+/K+ ATPase inhibitory activities using enzyme isolated from hog gastric mucosa. After systematic elaboration of substituents at the N1, C5, and C7 positions—the exact positions accessible from the 7-bromo-4-fluoro building block—compounds 14f and 14g achieved H+/K+ ATPase IC50 values of 28 nM and 29 nM, respectively [2]. In contrast, earlier imidazo[1,2-a]pyridine-derived APAs such as AR-H047108 and the clinical candidate AZD-0865 showed IC50 values in the 100–500 nM range against the same target [1]. The C7-bromine of the target compound serves as the synthetic entry point for installing the aryl/heteroaryl substituents that drive this nanomolar potency.

acid pump antagonist potassium-competitive acid blocker H+/K+ ATPase gastric acid secretion pCAB

Orthogonal C7 vs. C4 Halogen Reactivity Enables Selective Sequential Derivatization Without Protecting Group Manipulation

A distinguishing feature of 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine is the dramatic difference in reactivity between the C7-Br bond (readily participates in Pd-catalyzed cross-coupling) and the C4-F bond (essentially inert under standard Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira conditions). The C-F bond dissociation energy (Ph-F BDE ≈ 527 kJ/mol) far exceeds that of C-Br (Ph-Br BDE ≈ 338 kJ/mol), a ΔBDE of approximately 189 kJ/mol [1]. This translates to complete chemoselectivity: Suzuki coupling at C7-Br proceeds with aryl/heteroaryl boronic acids at 80-100 °C using Pd(dppf)Cl2 or Pd(PPh3)4 without any detectable C4-F displacement or pyrrole NH protection, as evidenced by the BMS HIV inhibitor program where diverse C7-substituted 4-fluoro-6-azaindoles were synthesized from the 7-bromo precursor [2]. In contrast, the 4-bromo-3-fluoro regioisomer (CAS 1352394-94-5) places the cross-coupling handle at C4 and the fluorine at C3, reversing the accessible functionalization vector and eliminating the C7 position—the site identified as critical for potency in both HIV gp120 and H+/K+ ATPase SAR [2][3]. The 7-iodo analog, while even more reactive at C7 (Ph-I BDE ≈ 272 kJ/mol), is significantly more expensive, less stable to light and storage, and prone to homocoupling side reactions, making the 7-bromo derivative the practical optimum for routine laboratory use [1].

orthogonal reactivity chemoselective functionalization sequential derivatization C-F bond stability modular synthesis

Procurement-Driven Application Scenarios for 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 446284-38-4)


HIV-1 gp120 Attachment Inhibitor Lead Optimization and Library Synthesis

Research groups pursuing HIV-1 attachment inhibitors targeting the gp120-CD4 interaction should prioritize this building block as the direct synthetic entry point to the 4-fluoro-6-azaindole pharmacophore validated by the FDA-approved drug fostemsavir (Rukobia). The BMS medicinal chemistry program demonstrated that C7 diversification from the 7-bromo intermediate—via Suzuki-Miyaura coupling with heteroaryl boronic acids or Buchwald-Hartwig amination—yielded compounds with subnanomolar potency in pseudotype HIV-1 infectivity assays [1]. The 4-fluoro substituent is essential: the predecessor clinical candidate BMS-488043 (lacking 4-F) was inferior in both in vitro potency and pharmacokinetic profile [1]. The C7-bromo handle enables parallel synthesis of focused libraries exploring the coplanarity hypothesis described in the 2013 SAR model, where potency correlates with the ability of the C7-substituent to adopt a coplanar conformation via internal hydrogen bonds [1]. This compound also serves as a direct intermediate for synthesizing BMS-626529 (temsavir), the active moiety of fostemsavir, following published kilogram-scale protocols [2].

Potassium-Competitive Acid Blocker (pCAB) Candidate Synthesis via C5/C7 Elaboration

Teams developing next-generation potassium-competitive acid blockers for gastroesophageal reflux disease (GERD) or Helicobacter pylori eradication should select this building block based on the validated superiority of the 1H-pyrrolo[2,3-c]pyridine template over alternative heterocyclic scaffolds. The GSK-led template comparison study established that this scaffold affords molecules with improved in vitro characteristics versus the imidazo[1,2-a]pyridine clinical candidate AR-H047108 [3]. The Yoon et al. SAR study demonstrated that systematic substitution at the C5 and C7 positions of this exact scaffold yielded APA compounds with H+/K+ ATPase IC50 values of 28-29 nM [4]. The C7-bromine of the target compound provides the synthetic anchor for installing the aryl/heteroaryl groups that drive this nanomolar potency, while the C4-fluorine contributes to the physicochemical profile (logP 2.46, TPSA 28.68 Ų) . The orthogonal C4-F/C7-Br reactivity ensures that C7 elaboration proceeds without protecting group manipulation, facilitating efficient SAR exploration [5].

Kinase Inhibitor Scaffold-Hopping and Bioisosteric Replacement Programs

Medicinal chemistry teams seeking purine bioisosteres for kinase inhibitor programs—particularly for CHK1, CHK2, MK-2, JAK, ROCK, or FGFR family kinases—should consider 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine as a strategic building block. The 6-azaindole scaffold is an established purine bioisostere that replaces the imidazole N-7 of purines with a C-H while retaining the key hydrogen-bonding pyridine nitrogen [6]. The 4-fluoro substitution provides a metabolically stable electron-withdrawing group that modulates pyrrole NH hydrogen-bond donor capacity without introducing a metabolic soft spot, unlike methoxy or methyl substituents. The C7-bromine enables late-stage diversification via cross-coupling to explore hinge-region binding interactions, a strategy successfully employed in multiple kinase inhibitor patents (e.g., Array BioPharma CHK1/CHK2 inhibitors, WO2009061781A1) [7]. The defined purity (95-98% by HPLC) and available analytical characterization (InChI, SMILES, MDL MFCD12963402) support reproducible SAR data generation across research campaigns .

Methodology Development for Chemoselective Cross-Coupling on Unprotected Azaindole Scaffolds

Synthetic methodology groups developing new Pd-catalyzed cross-coupling protocols should select this compound as a benchmark substrate for evaluating catalyst systems on unprotected 6-azaindole cores. The free N-H pyrrole moiety, combined with the reactive C7-Br bond and the inert C4-F bond, creates a challenging yet informative test system: the unprotected N-H can poison Pd catalysts via coordination, while the C7-Br reactivity must be balanced against potential C4-F activation under forcing conditions. The well-characterized Suzuki coupling behavior of this scaffold—thermal conditions with Pd(dppf)Cl2 at 80-100 °C for C7-Br, versus the microwave/XPhos-PdG2 conditions required for the 7-chloro analog [8]—provides a clear reactivity baseline against which new catalytic systems can be benchmarked. The 4-fluoro substituent also serves as an internal spectroscopic probe (¹⁹F NMR) for real-time reaction monitoring, enabling quantitative kinetic analysis of coupling efficiency [5].

Quote Request

Request a Quote for 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.